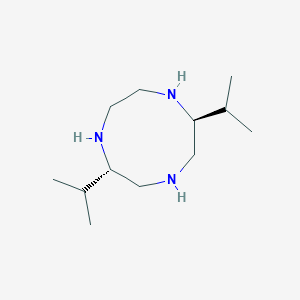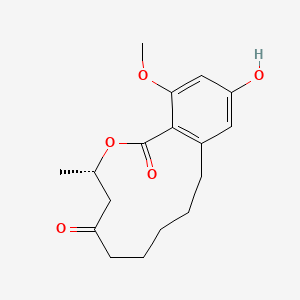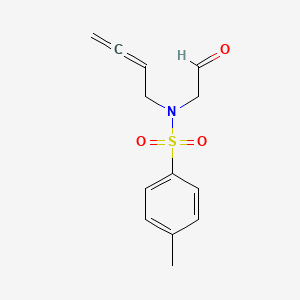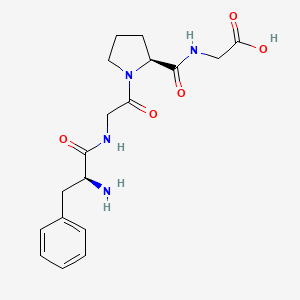![molecular formula C20H25N7O4S B14251778 2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]- is a complex heterocyclic compound. This compound is part of a broader class of thiopyrano[4,3-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiopyrano[4,3-d]pyrimidine derivatives typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a thioxopyrimidine intermediate, followed by cyclization reactions involving sulfur-containing reagents .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyrano[4,3-d]pyrimidine derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as anticancer, antiviral, and antimicrobial agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Thiopyrano[4,3-d]pyrimidine derivatives often involves interactions with specific molecular targets. For example, some derivatives have been shown to inhibit enzymes involved in DNA repair, leading to cell death in cancer cells . The molecular pathways involved can include the inhibition of poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair processes .
Comparison with Similar Compounds
Similar Compounds
Thioxopyrimidines: Similar in structure but with different functional groups.
Pyrano[2,3-d]pyrimidines: Differ in the position of the oxygen atom in the ring structure.
Thieno[2,3-d]pyrimidines: Contain a sulfur atom in a different position within the ring.
Uniqueness
The uniqueness of 2H-Thiopyrano[4,3-d]pyrimidine derivatives lies in their specific ring structure and the presence of both sulfur and nitrogen atoms, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C20H25N7O4S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-(2,4-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-1-yl)-N-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C20H25N7O4S/c28-16(2-6-27-15-3-11-32-13-14(15)18(30)24-20(27)31)23-12-17(29)25-7-9-26(10-8-25)19-21-4-1-5-22-19/h1,4-5H,2-3,6-13H2,(H,23,28)(H,24,30,31) |
InChI Key |
OUOPMHFFHAPHIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=C1N(C(=O)NC2=O)CCC(=O)NCC(=O)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)



![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)
![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)






![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
